molecular formula C22H21ClN2O5S B322126 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322126
M. Wt: 460.9 g/mol
InChI Key: UYMVUQNEZXHRLU-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate reagent to form the phenoxy group.

    Acetylation: The phenoxy compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Amination: Finally, the compound is aminated with 4-methoxyaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, sulfides.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
  • Phenoxyacetamides: Compounds with similar phenoxy and acetamide groups.

Uniqueness

    Unique Functional Groups: The combination of phenoxy, sulfonyl, and acetamide groups in a single molecule.

    Specific Applications: Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-15-13-16(23)3-12-21(15)30-14-22(26)24-17-6-10-20(11-7-17)31(27,28)25-18-4-8-19(29-2)9-5-18/h3-13,25H,14H2,1-2H3,(H,24,26)

InChI Key

UYMVUQNEZXHRLU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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